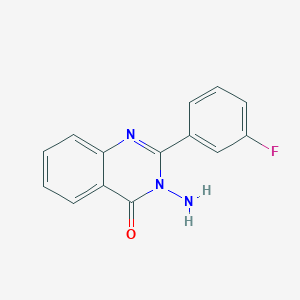
3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one: is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This specific compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one typically involves the reaction of 3-fluoroaniline with anthranilic acid derivatives under specific conditions. The process may include cyclization and amination steps, often facilitated by catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with altered biological activities.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially enhancing or diminishing its biological properties.
Substitution: Substitution reactions, particularly at the amino or fluorophenyl groups, can lead to a variety of derivatives with different pharmacological profiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit diverse biological activities.
科学研究应用
Chemistry: In chemistry, 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one is used as a building block for the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Studies have indicated its efficacy in inhibiting certain cancer cell lines, making it a candidate for anti-cancer drug development. Additionally, its anti-inflammatory properties are being investigated for potential use in treating inflammatory diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways. These interactions contribute to its biological effects, including anti-cancer and anti-inflammatory activities.
相似化合物的比较
2-(3-Fluorophenyl)quinazolin-4(3H)-one: Lacks the amino group, which may affect its biological activity.
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the fluorine atom, which can influence its pharmacological properties.
3-Amino-2-(4-fluorophenyl)quinazolin-4(3H)-one: The position of the fluorine atom is different, potentially altering its interaction with biological targets.
Uniqueness: The presence of both the amino group and the fluorophenyl group in 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one contributes to its unique pharmacological profile. These functional groups enable specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
属性
分子式 |
C14H10FN3O |
|---|---|
分子量 |
255.25 g/mol |
IUPAC 名称 |
3-amino-2-(3-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H10FN3O/c15-10-5-3-4-9(8-10)13-17-12-7-2-1-6-11(12)14(19)18(13)16/h1-8H,16H2 |
InChI 键 |
QDQWULOAXZNBCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


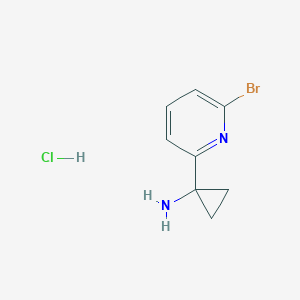
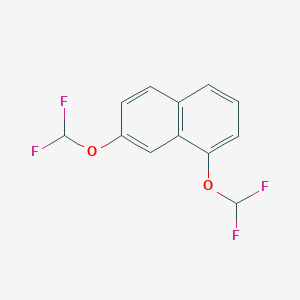



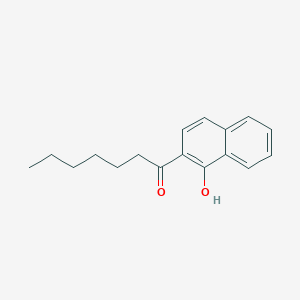

![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
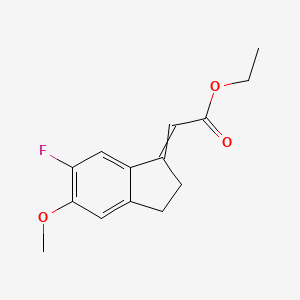
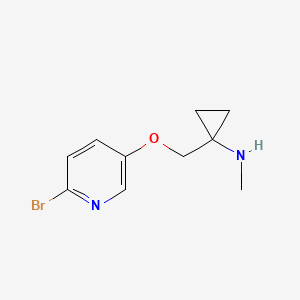

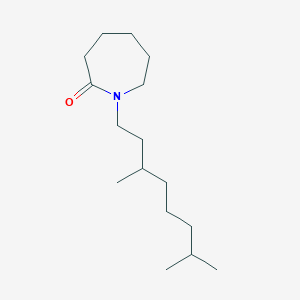
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)

